2-(3-Ethoxyphenyl)-1H-benzimidazole-5-carboxylic acid
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Overview
Description
2-(3-Ethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features an ethoxy group attached to the phenyl ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 3-ethoxybenzaldehyde, followed by cyclization and carboxylation reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyphenyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(3-Ethoxyphenyl)-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the ethoxy group, which can affect its biological activity.
2-(4-Ethoxyphenyl)-1H-benzimidazole-5-carboxylic acid: Similar structure but with the ethoxy group in a different position.
2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid: Contains a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group at the 3-position of the phenyl ring in 2-(3-Ethoxyphenyl)-1H-benzimidazole-5-carboxylic acid can significantly influence its chemical properties and biological activities. This structural feature can enhance its solubility, stability, and interaction with biological targets, making it a unique and valuable compound for research and development.
Properties
CAS No. |
1018300-81-6 |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H14N2O3/c1-2-21-12-5-3-4-10(8-12)15-17-13-7-6-11(16(19)20)9-14(13)18-15/h3-9H,2H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
DNYWJCVCWRZFNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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